

JMI-346: A Technical Guide to a Promising Anti-Malarial Agent

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Compound of Interest

Compound Name: JMI-346

Cat. No.: B12398577

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JMI-346 is an investigational anti-malarial compound that has demonstrated significant activity against *Plasmodium falciparum*, the deadliest species of malaria parasite. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **JMI-346**, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Chemical Structure and Properties

JMI-346 is chemically identified as L-Phenylalanine, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl ester. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₁₉ H ₂₀ N ₄ O ₂
Molecular Weight	336.39 g/mol
IUPAC Name	(S)-2-amino-3-phenylpropanoic acid, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl ester
CAS Number	2091841-46-0

A definitive 2D chemical structure diagram for **JMI-346** is not publicly available in the searched resources. The IUPAC name provides the structural information.

Physicochemical Properties:

Specific experimental data on physicochemical properties such as melting point, boiling point, and solubility for **JMI-346** are not readily available in the public domain.

Biological Activity and Mechanism of Action

JMI-346 exhibits potent anti-malarial activity by targeting a crucial enzyme in the parasite's life cycle: falcipain-2.

Inhibition of Falcipain-2

Falcipain-2 is a cysteine protease located in the food vacuole of *Plasmodium falciparum*. Its primary function is the degradation of hemoglobin, which the parasite ingests from the host's red blood cells. This degradation process is essential for the parasite to obtain amino acids necessary for its growth and proliferation.

JMI-346 acts as a potent inhibitor of falcipain-2. By blocking the active site of this enzyme, **JMI-346** prevents the breakdown of hemoglobin. This leads to an accumulation of undigested hemoglobin within the parasite's food vacuole and, critically, a deprivation of essential amino acids. This amino acid starvation ultimately disrupts parasite development and leads to its death.

In Vitro Anti-malarial Activity

The inhibitory effect of **JMI-346** on parasite growth has been quantified through in vitro studies. The 50% inhibitory concentration (IC₅₀) values against different strains of *P. falciparum* are presented below.

Parasite Strain	IC ₅₀ (μM)
Chloroquine-sensitive (3D7)	13
Chloroquine-resistant (RKL-9)	33

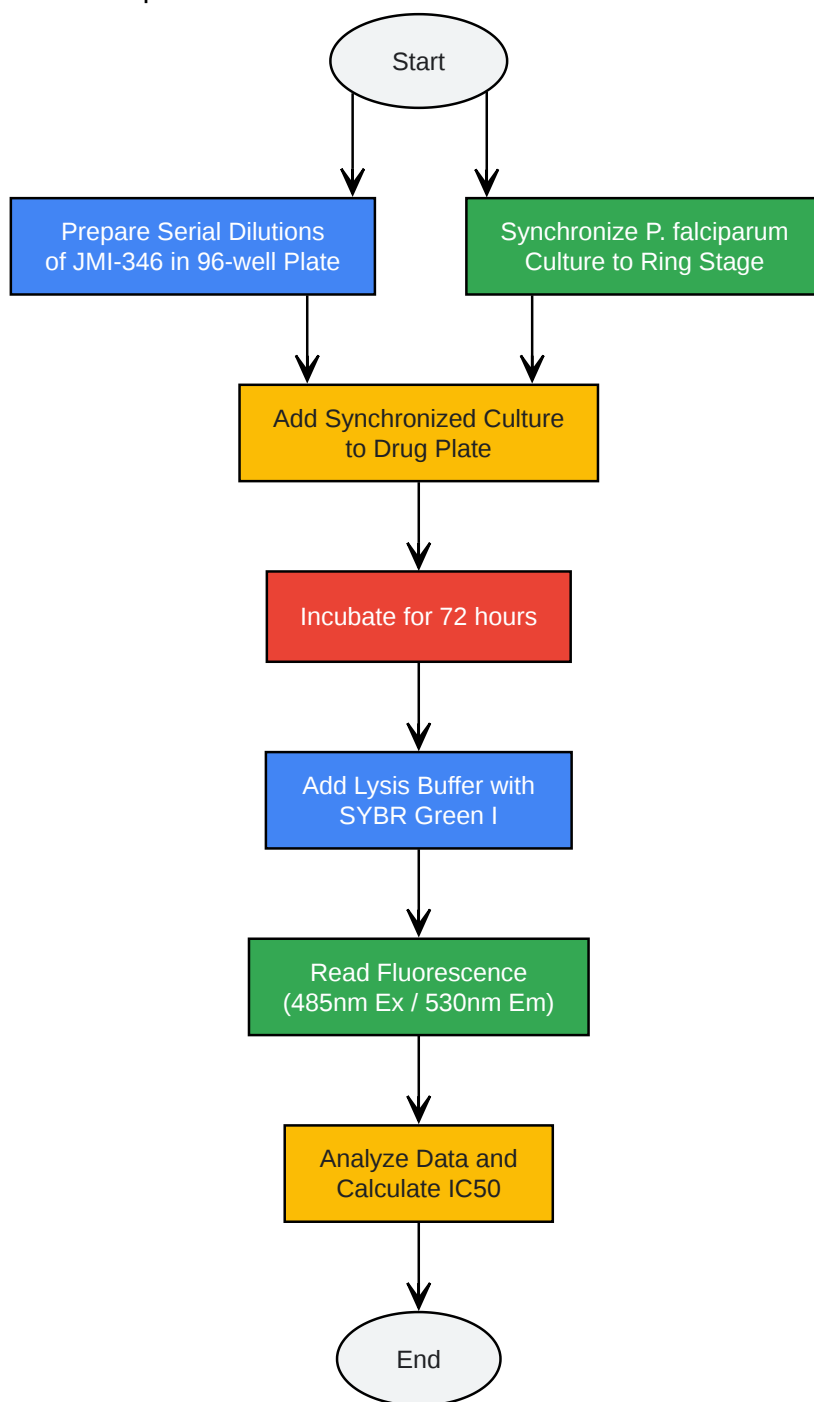
These results indicate that **JMI-346** is effective against both drug-sensitive and drug-resistant strains of the malaria parasite.

Signaling Pathways

The primary signaling consequence of **JMI-346** action is the induction of a cellular stress response in *Plasmodium falciparum* due to amino acid starvation. While the parasite lacks some of the canonical nutrient-sensing pathways found in other eukaryotes (such as the TOR pathway), it does possess mechanisms to respond to amino acid deprivation. Inhibition of falcipain-2 by **JMI-346** initiates a cascade of events aimed at conserving resources and surviving the nutrient-poor conditions. This includes a general downregulation of protein synthesis and a slowing of the cell cycle, leading to a state of metabolic dormancy.



Experimental Workflow for IC50 Determination

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